molecular formula C6H6BrClN2 B2540400 3-Bromo-6-chlorobenzene-1,2-diamine CAS No. 1823876-88-5

3-Bromo-6-chlorobenzene-1,2-diamine

Cat. No.: B2540400
CAS No.: 1823876-88-5
M. Wt: 221.48
InChI Key: CMKDPCHKJRWRKB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-6-chlorobenzene-1,2-diamine can be achieved through several methods. One common synthetic route involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting from 2-chloroaniline, a diazotization reaction followed by a Sandmeyer reaction can introduce the bromine atom . Industrial production methods often involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

3-Bromo-6-chlorobenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and other nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-6-chlorobenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chlorobenzene-1,2-diamine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Bromo-6-chlorobenzene-1,2-diamine can be compared with other similar compounds, such as:

  • 3-Chlorobenzene-1,2-diamine
  • 3-Bromo-1,2-diaminobenzene
  • 6-Bromo-1,2-diaminobenzene

These compounds share similar structures but differ in the position and type of substituents on the benzene ring. The unique combination of bromine and chlorine atoms in this compound gives it distinct chemical and physical properties, making it valuable for specific applications .

Properties

IUPAC Name

3-bromo-6-chlorobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKDPCHKJRWRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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